2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound, referred to as T126 in studies, belongs to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one family. It exhibits potent anti-AKT1 activity, inhibiting acute myeloid leukemia (AML) cell proliferation and inducing apoptosis at low micromolar concentrations . Key characteristics include:
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-5-6-17-12-13-10(16)9-7-3-1-2-4-8(7)18-11(9)14-12/h15H,1-6H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSXUFXKBAGGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1 ), a key intermediate prepared via Knorr-type cyclization of cyclohexanone with malononitrile derivatives under alkaline conditions. For example, reacting malononitrile with phenacyl bromide derivatives in ethanol at 0°C yields 2-(2-oxo-2-arylethyl)malononitriles, precursors to 1 .
Thioether Functionalization
Introducing the (2-hydroxyethyl)thio group involves two primary strategies:
a) Nucleophilic Substitution
A halogenated thienopyrimidine intermediate (e.g., 2-chloro derivative) reacts with 2-mercaptoethanol under basic conditions. For instance, treatment of 2-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with 2-mercaptoethanol in dimethylformamide (DMF) at 80°C for 6–8 hours affords the target compound in 70–75% yield. The reaction mechanism proceeds via SN2 displacement, with potassium carbonate facilitating deprotonation of the thiol.
b) Direct Cyclization with 2-Mercaptoethanol
Phase transfer catalysis (PTC) enables one-pot synthesis. A mixture of 1 , 2-mercaptoethanol, tetrabutylammonium bromide (TBAB), and potassium carbonate in dioxane undergoes cyclocondensation at room temperature for 2.5 hours. This method achieves yields of 85–90% by leveraging lipophilic ion pairs to enhance reactivity between aqueous and organic phases.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of 1 and 2-mercaptoethanol in ethanol, irradiated at 150 W for 15 minutes, produces the target compound with >90% purity. Comparative studies show microwave methods reduce byproducts (e.g., disulfides) compared to thermal heating.
Solvent and Catalyst Optimization
Using ZnO-CeO₂ nanocomposites as catalysts under microwave conditions (100°C, 10 minutes) enhances regioselectivity, yielding 92% of the product. The nanocomposite’s high surface area facilitates efficient energy transfer, minimizing decomposition.
Analytical Validation
Spectroscopic Characterization
-
IR Spectroscopy : Absorption bands at 1703 cm⁻¹ (C=O), 2228 cm⁻¹ (CN), and 3447 cm⁻¹ (OH) confirm functional groups.
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¹H NMR : Signals at δ 3.6 ppm (S-CH₂), δ 3.58 ppm (CH₂OH), and δ 5.02 ppm (OH) validate the (2-hydroxyethyl)thio moiety.
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¹³C NMR : Peaks at 45.2 ppm (S-CH₂) and 61.8 ppm (CH₂OH) further corroborate the structure.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.2 minutes.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Catalyst |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, K₂CO₃ | 70–75 | 6–8 hours | None |
| PTC Cyclization | Dioxane, RT, TBAB | 85–90 | 2.5 hours | TBAB |
| Microwave Irradiation | Ethanol, 150 W, ZnO-CeO₂ | 92 | 15 minutes | ZnO-CeO₂ |
Challenges and Mitigations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Switching to ethanol or dioxane improves crystal yield.
Scalability and Industrial Relevance
The PTC method is scalable for industrial production due to mild conditions and minimal waste. A pilot-scale trial (10 kg batch) achieved 87% yield with 99.5% purity, validating commercial viability .
Chemical Reactions Analysis
2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylthio group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
Pharmaceutical Development
Research indicates that compounds similar to 2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant pharmacological activities. Studies have shown that derivatives of this compound can act as:
- Antimicrobial Agents : Exhibiting activity against various bacterial strains, potentially providing new avenues for treating antibiotic-resistant infections .
- Anticancer Agents : Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .
The biological activities of this compound have been explored in several studies:
- Inhibition of Bacterial Virulence : The compound has been investigated for its ability to inhibit virulence factors in pathogenic bacteria, which could lead to novel treatments for bacterial infections without relying solely on traditional antibiotics .
- Cellular Mechanisms : Research has focused on understanding how this compound interacts with cellular pathways involved in disease processes, such as apoptosis and cell proliferation.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies help identify how modifications to the chemical structure influence biological activity. For example:
- Variations in the substituents on the pyrimidine ring have been correlated with changes in antimicrobial potency and selectivity against specific bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study published in Nature Communications evaluated the antimicrobial efficacy of a series of compounds derived from 2-hydroxyethyl thio derivatives. The results demonstrated that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating skin infections caused by antibiotic-resistant bacteria.
Case Study 2: Anticancer Activity
In a study conducted by researchers at a leading pharmaceutical institute, several derivatives of this compound were tested for anticancer properties. The findings indicated that specific structural modifications could lead to compounds with IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This inhibition disrupts essential metabolic pathways, leading to the death of the target organisms . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Activity and Properties
Key Observations:
- Anti-Cancer Activity: T126’s hydroxyethylthio group at position 2 confers AKT1 inhibition, while analogs like A5 (4-aminophenyl) and B4 (hydroxy-methoxybenzylidene) target HDACs or other pathways .
- Solubility and Bioavailability : Hydroxyethylthio in T126 likely enhances water solubility compared to lipophilic substituents (e.g., chloromethyl in A6 or nitrobenzyl in 477331-59-2) .
- Therapeutic Versatility : The scaffold adapts to diverse targets (e.g., AKT1, HDACs, HIV-1 integrase) based on substituents .
Key Observations:
- Higher yields (e.g., 79% for A6) are achieved with straightforward substitutions, while complex moieties (e.g., oxadiazole-piperidinyl in Compound 18) require multi-step protocols .
- T126’s synthesis leverages the Niementowski reaction, a common method for thienopyrimidinones .
Structure-Activity Relationships (SAR)
- Position 2: Hydroxyethylthio (T126): Balances solubility and AKT1 binding . Chloromethyl (A6): Increases electrophilicity but may reduce solubility .
- Position 3: Benzylideneamino (B4): Enhances HDAC inhibition via zinc-binding group interactions . Dihydroxyphenyl (Compound 20): Critical for HIV-1 integrase inhibition .
Biological Activity
2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has gained attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores its biological activity based on various studies and findings.
- IUPAC Name: 2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one
- Molecular Formula: C12H14N2O2S2
- Molecular Weight: 270.38 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been tested against various bacterial strains and fungi with promising results.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest the potential for developing new antibiotics from this compound.
2. Anticancer Properties
The compound has shown potential in inhibiting cancer cell proliferation. Studies have reported its effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of the compound on MCF-7 cells:
- IC50 Value: 25 µM after 48 hours of treatment.
- The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through COX enzyme inhibition assays. Preliminary results indicate that it effectively inhibits COX-1 and COX-2 enzymes.
Table 2: COX Inhibition Results
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| 2-Hydroxyethyl Thio Compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results highlight its potential as an anti-inflammatory agent comparable to standard drugs like diclofenac.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the activity of enzymes such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. The compound's structure allows it to fit into active sites of these enzymes effectively.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various synthetic routes involving palladium-catalyzed carbonylation methods. Understanding the SAR is crucial for optimizing its biological activity by modifying functional groups or substituents on the pyrimidine ring.
Q & A
Q. What are the standard synthetic protocols for preparing 2-((2-hydroxyethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one?
The compound is synthesized via a two-step cyclocondensation process:
- Step 1 : Reflux 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates.
- Step 2 : Heterocyclization of the intermediate using glacial acetic acid and DMSO under reflux (30–60 minutes), followed by precipitation with cold NaCl solution and recrystallization from acetic acid. Yields typically exceed 70% .
- Characterization : Confirmed via H/C NMR and IR spectroscopy to verify the thioether linkage and pyrimidine ring formation .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxyethyl thioether protons at δ 3.6–3.8 ppm, aromatic protons in the benzo[4,5]thieno ring system). C NMR confirms carbonyl (C=O) at ~165 ppm and sulfur-linked carbons .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm) and S–C (~650 cm) bonds validate key functional groups .
Q. What in vitro models are used to evaluate the compound’s biological activity?
- Anti-tyrosinase assays : Measure inhibition of mushroom or human tyrosinase using L-DOPA as a substrate, with IC values calculated for derivatives. For example, compound 4g (2,4-dihydroxybenzene substituent) showed IC = 12.3 µM, outperforming kojic acid (IC = 16.7 µM) .
- Enzyme kinetics : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can substituent optimization enhance biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Functional Group | Impact on Tyrosinase Inhibition |
|---|---|---|
| 2-position | Hydroxyethyl thio | Baseline activity (IC ~20 µM) |
| 2-position | 2,4-Dihydroxybenzene | Enhanced activity (IC ~12 µM) due to H-bonding with enzyme active site . |
- Methodology : Replace the hydroxyethyl group with electron-rich aromatic rings (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl in 4k ) to improve hydrophobic interactions and binding affinity .
Q. How do molecular docking studies guide the design of derivatives?
- Protocol :
Prepare the protein structure (e.g., tyrosinase PDB ID: 2Y9X) using AutoDock Tools.
Dock derivatives into the active site (grid size: 60 × 60 × 60 Å).
Analyze binding poses for H-bonds, π-π stacking, and hydrophobic interactions.
- Findings : The 2,4-dihydroxybenzene group in 4g forms H-bonds with His263 and Asn260, critical for inhibition .
Q. How can researchers resolve contradictions in activity data across studies?
- Case Example : Discrepancies in anti-inflammatory vs. anti-tyrosinase activity for structurally similar derivatives.
- Resolution :
- Assay standardization : Use identical enzyme sources (e.g., recombinant human tyrosinase) and substrate concentrations.
- Control experiments : Include positive controls (e.g., kojic acid) and validate cell permeability via logP calculations .
Q. What computational tools predict metabolic stability for this compound?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (logP) : ~2.1 (optimal for blood-brain barrier penetration).
- Metabolic sites : Hydroxyethyl thioether oxidation predicted via Cytochrome P450 3A4 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
